
Isopropyl 2-Isopropylphenyl Ether
Overview
Description
Isopropyl 2-Isopropylphenyl Ether (CAS: 14366-59-7) is an aromatic ether with the molecular formula C₁₂H₁₈O and a molecular weight of 178.27 g/mol . Its structure features a benzene ring substituted with an isopropyl group at the ortho position and an additional isopropyl ether group. Limited data are available on its physical properties (e.g., melting point, boiling point), but its calculated LogP of 3.597 indicates significant lipophilicity . This compound is primarily noted as a synthetic intermediate or impurity in pharmaceuticals, such as propofol derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl 2-Isopropylphenyl Ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of isopropyl alcohol and isopropylphenol as starting materials. The reaction is typically carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Isopropyl 2-Isopropylphenyl Ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are used for cleavage reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Alkyl halides and alcohols.
Scientific Research Applications
Synthesis and Organic Chemistry Applications
Isopropyl 2-Isopropylphenyl Ether is utilized as a solvent and reagent in various organic synthesis processes. Its dual isopropyl substitutions enhance its solubility and reactivity compared to simpler ethers, making it a valuable component in the following applications:
- Preparation of RXR Agonists : This compound serves as a precursor in the synthesis of potent subtype-selective retinoid X receptor (RXR) agonists, which are crucial in regulating gene expression related to cellular differentiation and metabolism .
- Catalyst for O-Alkylated Phenols : It acts as a rearrangement catalyst for the preparation of o-alkylated phenols, facilitating the formation of complex aromatic compounds essential in pharmaceuticals and agrochemicals .
Medicinal Chemistry Applications
Research has highlighted the potential of this compound in medicinal chemistry:
- Bioisosteric Approaches : In studies aimed at improving ligand affinity and selectivity for muscarinic receptors, derivatives of this ether have been explored as bioisosteres, leading to the identification of new compounds with enhanced pharmacological profiles .
- Anticancer Research : Investigations into its derivatives have shown promising results in breast cancer cell lines, where novel conjugates demonstrated significant anticancer properties .
Data Table: Comparison of Similar Compounds
Compound Name | Chemical Formula | Unique Features |
---|---|---|
This compound | C₁₂H₁₈O | Dual isopropyl groups enhance solubility |
Ethoxybenzene | C₈H₁₀O | Contains an ethoxy group instead of isopropoxy |
Phenetole | C₈H₁₀O | A simple ether primarily used as a solvent |
Isobutyl Phenyl Ether | C₁₂H₁₈O | Contains an isobutyl group differing in branching |
Industrial Applications
This compound finds utility beyond laboratory settings:
- Flavor and Fragrance Industry : Due to its phenolic odor, it is employed as a flavoring agent in food products and fragrances, contributing to the sensory profile of various consumer goods .
- Chemical Manufacturing : Its role as a solvent in chemical processes supports the production of various industrial chemicals, enhancing reaction efficiency and product yield.
Case Studies
-
Synthesis of RXR Agonists :
- A study demonstrated that this compound could be effectively utilized to synthesize RXR agonists with specific activity towards targeted receptors, showcasing its potential in drug development.
-
Anticancer Properties :
- Research focused on conjugates derived from this ether revealed significant cytotoxic effects on breast cancer cells, indicating its potential role in developing new cancer therapies.
Mechanism of Action
The mechanism of action of Isopropyl 2-Isopropylphenyl Ether involves its role as a catalyst or reagent in chemical reactions. It facilitates the rearrangement of isopropoxybenzene to form o-alkylated phenols . In biological systems, it acts as a subtype-selective retinoid X receptor (RXR) agonist, modulating the activity of RXR pathways .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Diisopropyl Ether (DIPE)
2,6-Diisopropyl-1,4-Benzoquinone
- Structure : C₁₂H₁₆O₂ (MW: 192.25 g/mol) .
- Key Properties: A quinone derivative with conjugated carbonyl groups. Reactive in redox reactions due to electron-deficient aromatic system.
- Comparison: The ether’s non-conjugated structure renders it chemically inert compared to the redox-active quinone. The quinone’s higher polarity (due to carbonyl groups) contrasts with the ether’s lipophilicity .
2-Isopropylphenyl(2-(Naphthalen-2-yl)ethyl)carbamate
Isopropylphenyl Diphenyl Phosphate
- Structure : Phosphate ester (CAS: 64532-94-1) .
- Key Properties: Flame retardant with high molecular weight and polarity. Potential neurotoxic effects common to organophosphates.
- Comparison :
2-Isopropyl-6-propylphenol
- Structure: Phenol derivative (C₁₂H₁₈O; MW: 178.27 g/mol) .
- Key Properties :
- Acidic hydroxyl group (pKa ~10) enables hydrogen bonding.
- Used in disinfectants and surfactants.
- Comparison: The phenol’s acidity and reactivity contrast with the ether’s neutrality. Both share similar molecular weights but differ in solubility (phenol > ether) .
Isoproturon (3-(2-Isopropylphenyl)-1,1-dimethylurea)
- Structure : Urea derivative (CAS: 70214-90-3) .
- Key Properties :
- Herbicidal activity via inhibition of photosynthesis.
- Contains hydrogen-bonding urea moiety.
- Comparison :
- The urea group confers herbicidal properties, absent in the ether.
- Structural similarity (isopropylphenyl group) highlights how functional groups dictate application .
Biological Activity
Isopropyl 2-Isopropylphenyl Ether (CAS No. 14366-59-7) is a chemical compound recognized for its potential biological activity, particularly in the context of pharmaceutical applications. Its structure, consisting of a phenyl ring substituted with two isopropyl groups and an ether functional group, suggests it may interact with various biological systems. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
- Molecular Formula : C₁₂H₁₈O
- Molecular Weight : 182.27 g/mol
- Appearance : Colorless liquid
This compound has been studied for its role as a potent subtype-selective retinoid X receptor (RXR) agonist. RXRs are nuclear receptors that play critical roles in regulating gene expression involved in various physiological processes, including metabolism, cell differentiation, and apoptosis. The compound's ability to selectively activate RXR pathways suggests potential therapeutic applications in conditions like cancer and metabolic disorders .
Toxicological Profile
The toxicological data for this compound is limited. However, the following points summarize available information:
- Acute Toxicity : No specific data on oral or inhalation toxicity is available.
- Skin and Eye Irritation : Limited information suggests potential for irritation but lacks definitive studies.
- Environmental Impact : There are no reported data on aquatic toxicity or bioaccumulation potential .
Study on RXR Agonism
A significant study focused on the compound's efficacy as an RXR agonist demonstrated its ability to modulate gene expression linked to lipid metabolism. In vitro assays revealed that this compound could enhance the transcriptional activity of RXR in the presence of retinoic acid, indicating its potential role in managing metabolic syndromes .
Comparative Analysis with Other Compounds
A comparative analysis involving this compound and other known RXR agonists highlighted its unique selectivity profile. The study utilized various in silico tools to predict biological interactions and toxicity profiles, suggesting that this compound might offer a favorable safety margin compared to traditional RXR ligands .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈O |
Molecular Weight | 182.27 g/mol |
RXR Agonist Activity | Potent subtype-selective |
Acute Toxicity | Not fully characterized |
Skin Irritation Potential | Limited data available |
Environmental Impact | No significant data available |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Isopropyl 2-Isopropylphenyl Ether, and how can reaction conditions be optimized for academic research?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Williamson ether synthesis, using 2-isopropylphenol and isopropyl halides. Optimization involves adjusting reaction temperature (e.g., 60–80°C for controlled kinetics), solvent polarity (e.g., THF or DMF), and catalytic bases (e.g., K₂CO₃ or NaH). Monitoring by TLC or GC-MS ensures reaction completion. For sterically hindered substrates, phase-transfer catalysts may improve yields .
Q. How can the structural integrity of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Identify peaks for the aromatic protons (δ 6.5–7.5 ppm) and isopropyl groups (δ 1.0–1.5 ppm for CH₃; δ 2.5–3.5 ppm for methine protons adjacent to oxygen) .
- FT-IR : Confirm ether linkage (C-O-C stretch at ~1100 cm⁻¹) and absence of hydroxyl groups (no broad peak ~3200 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns consistent with the ether backbone .
Q. What are the critical purity considerations for this compound in experimental workflows?
- Methodological Answer : Purification via fractional distillation (bp ~150–170°C) or column chromatography (silica gel, hexane/ethyl acetate eluent) is essential. Residual solvents (e.g., THF) and byproducts (e.g., unreacted phenol) should be quantified via GC-FID or HPLC-UV. Stabilizers like BHT (100 ppm) are recommended to prevent peroxide formation during storage .
Advanced Research Questions
Q. What computational methods are recommended for predicting the thermodynamic properties of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and calculate Gibbs free energy of formation .
- QSPR Models : Train models on analogous ethers (e.g., diisopropyl ether) to predict properties like logP (logKow) and vapor pressure .
- Molecular Dynamics (MD) Simulations : Study solvent interactions and diffusion coefficients in nonpolar matrices .
Q. How should researchers address contradictions in reported stability data of this compound under different storage conditions?
- Methodological Answer : Conduct controlled stability studies:
- Accelerated Degradation Tests : Expose samples to heat (40–60°C), light (UV-Vis), and humidity. Monitor peroxide formation via iodometric titration .
- Comparative Analysis : Evaluate stabilizer efficacy (e.g., BHT vs. ascorbic acid) using LC-MS to identify degradation products (e.g., quinones or peroxides) .
- Statistical Modeling : Apply ANOVA to resolve discrepancies between studies, accounting for variables like initial purity and storage container material .
Q. What experimental designs are suitable for studying the reactivity of this compound in electrophilic aromatic substitution (EAS)?
- Methodological Answer :
- Substrate Screening : React with nitrating agents (HNO₃/H₂SO₄) or acylating agents (AcCl/AlCl₃) under inert atmosphere. Use regioselectivity maps (Hammett σ values) to predict substitution patterns .
- Kinetic Studies : Track reaction progress via in situ IR or NMR to determine rate constants and activation parameters (Eₐ, ΔH‡) .
- Computational Validation : Compare experimental results with DFT-predicted transition states and charge distribution maps .
Q. Data Analysis & Reporting
Q. How can researchers resolve conflicting spectroscopic data for this compound across studies?
- Methodological Answer :
- Reference Standards : Cross-validate spectra with certified reference materials (CRMs) or in-house synthesized controls .
- Multivariate Analysis : Use PCA or PLS regression to identify instrumental variability (e.g., solvent shifts in NMR) or sample contamination .
Q. What guidelines should be followed when publishing thermodynamic or kinetic data for this compound?
- Methodological Answer :
- Data Transparency : Report raw data (e.g., DSC thermograms, kinetic traces) in supplementary materials. Use SI units and IUPAC nomenclature .
- Error Analysis : Include confidence intervals for replicated measurements (n ≥ 3) and specify equipment calibration protocols .
- Comparative Tables : Tabulate results against literature values (e.g., boiling points, ΔHvap) with citations to enable meta-analysis .
Properties
IUPAC Name |
1-propan-2-yl-2-propan-2-yloxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9(2)11-7-5-6-8-12(11)13-10(3)4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXDDAHZRPCKJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162487 | |
Record name | Isopropyl 2-isopropylphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14366-59-7 | |
Record name | Isopropyl 2-isopropylphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014366597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl 2-isopropylphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOPROPYL 2-ISOPROPYLPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56F1M70H01 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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